

structure of 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

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Compound of Interest

Compound Name: 3-iodo-3H-Pyrazolo[3,4-d]pyrimidin-4-amine

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An In-Depth Technical Guide to 3-Iodo-1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Structure, Synthesis, and Applications in Kinase Inhibitor Development

Abstract

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pivotal heterocyclic compound that has garnered significant attention within the medicinal chemistry and drug development communities. Its core structure, the pyrazolo[3,4-d]pyrimidine scaffold, serves as a bioisostere of adenine, the purine base in adenosine triphosphate (ATP), rendering it a "privileged scaffold" for the design of kinase inhibitors.^{[1][2]} The presence of a strategically positioned iodine atom provides a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions. This technical guide provides a comprehensive overview of the molecule's structure, physicochemical properties, synthesis, and characterization. Furthermore, it delves into its critical role as a key starting material in the synthesis of potent and selective kinase inhibitors, including the FDA-approved drug Ibrutinib, and explores the broader therapeutic potential of its derivatives in oncology and beyond.

Core Molecular Structure and Physicochemical Properties

The Pyrazolo[3,4-d]pyrimidine Scaffold: An Adenine Mimic

The foundational framework of the title compound is the pyrazolo[3,4-d]pyrimidine bicycle, a fused heterocyclic system comprising a pyrazole ring and a pyrimidine ring.[1] This arrangement is of profound importance in medicinal chemistry because it is an isostere of the natural purine ring system found in adenine.[2] As a bioisostere, it can effectively mimic the key hydrogen bonding interactions that ATP makes with the hinge region of a kinase's active site, making it an ideal starting point for designing ATP-competitive inhibitors.[1][3]



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Caption: Structural relationship between Adenine and the title compound.

Key Functional Groups and Tautomerism

Two key features define the reactivity and utility of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine:

- **The 4-Amino Group:** This group is a critical hydrogen bond donor, mimicking the N6-amino group of adenine to anchor the molecule within the kinase hinge region.
- **The 3-Iodo Group:** The iodine atom is not merely a substituent; it is a highly versatile synthetic handle. Its presence allows for the facile introduction of a wide array of chemical moieties via metal-catalyzed cross-coupling reactions, which is fundamental to exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[4]

It is important to address the tautomerism of the pyrazole ring. While often named as a 1H- or 3H- tautomer, the proton can reside on different nitrogen atoms of the pyrazole ring. The most common and commercially available form is designated as 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[5]

Physicochemical Properties

The compound's properties are summarized below, providing essential data for researchers in a laboratory setting.

| Property | Value | Reference(s) |
|--------------------|--|--------------|
| CAS Number | 151266-23-8 | [4][5] |
| Molecular Formula | C ₅ H ₄ IN ₅ | [4][5] |
| Molecular Weight | 261.02 g/mol | [4][5] |
| IUPAC Name | 3-iodo-2H-pyrazolo[3,4-d]pyrimidin-4-amine | [5] |
| Appearance | White to light yellow/orange powder or crystal | [4][6] |
| Melting Point | >300 °C | [4] |
| Synonyms | 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine | [4][6] |
| Storage Conditions | 2 - 8 °C | [4] |

Synthesis and Characterization

The synthesis of the pyrazolo[3,4-d]pyrimidine core is a well-established process in heterocyclic chemistry. The introduction of the iodine atom is a critical subsequent step to produce the title compound.

General Synthetic Strategy

The construction of the pyrazolo[3,4-d]pyrimidine scaffold typically begins with a substituted pyrazole precursor, which is then used to build the fused pyrimidine ring. A common approach involves the cyclization of a 5-amino-4-cyanopyrazole with a one-carbon synthon like formic acid or formamide. Subsequent iodination yields the final product.

Caption: General synthetic workflow for the title compound.

Exemplary Synthetic Protocol

This protocol is a representative, self-validating system for the synthesis and purification of the target molecule. The causality behind each step is explained to ensure scientific integrity.

Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine

- **Reaction Setup:** To a solution of 5-amino-1H-pyrazole-4-carbonitrile (1 equivalent) in formamide (10-15 volumes), add the mixture to a flask equipped with a reflux condenser.
 - **Causality:** Formamide serves as both the solvent and the source of the single carbon and nitrogen atoms required to form the pyrimidine ring. Its high boiling point is necessary to drive the cyclization reaction.
- **Cyclization:** Heat the reaction mixture to 180-190 °C and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
 - **Causality:** Thermal energy overcomes the activation barrier for the intramolecular cyclization and subsequent dehydration, leading to the formation of the aromatic pyrimidine ring.
- **Work-up:** Cool the reaction mixture to room temperature. The product often precipitates. Pour the mixture into cold water, stir, and collect the solid by vacuum filtration. Wash the solid with water and then a small amount of cold ethanol to remove residual formamide.
 - **Causality:** The product is significantly less soluble in water than the formamide solvent, causing it to precipitate upon dilution. The washes ensure the removal of impurities.

Step 2: Iodination to 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- **Reaction Setup:** Suspend the crude 1H-Pyrazolo[3,4-d]pyrimidin-4-amine (1 equivalent) in N,N-Dimethylformamide (DMF, 10 volumes).
 - **Causality:** DMF is an excellent polar aprotic solvent that can dissolve the starting material and the iodinating reagent, facilitating a homogeneous reaction.
- **Iodination:** Add N-Iodosuccinimide (NIS) (1.1 equivalents) portion-wise to the suspension at room temperature. Stir the mixture for 12-24 hours.
 - **Causality:** NIS is an electrophilic iodinating agent. The pyrazole ring is electron-rich and susceptible to electrophilic substitution. The C3 position is regioselectively iodinated due to the electronic directing effects of the fused ring system.

- **Work-up and Purification:** Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted NIS. The product will precipitate. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The product can be further purified by recrystallization if necessary.
 - **Causality:** Sodium thiosulfate is a reducing agent that safely neutralizes the electrophilic NIS. The washing steps remove DMF and inorganic salts.

Spectroscopic Characterization

Structural confirmation is achieved using standard analytical techniques:

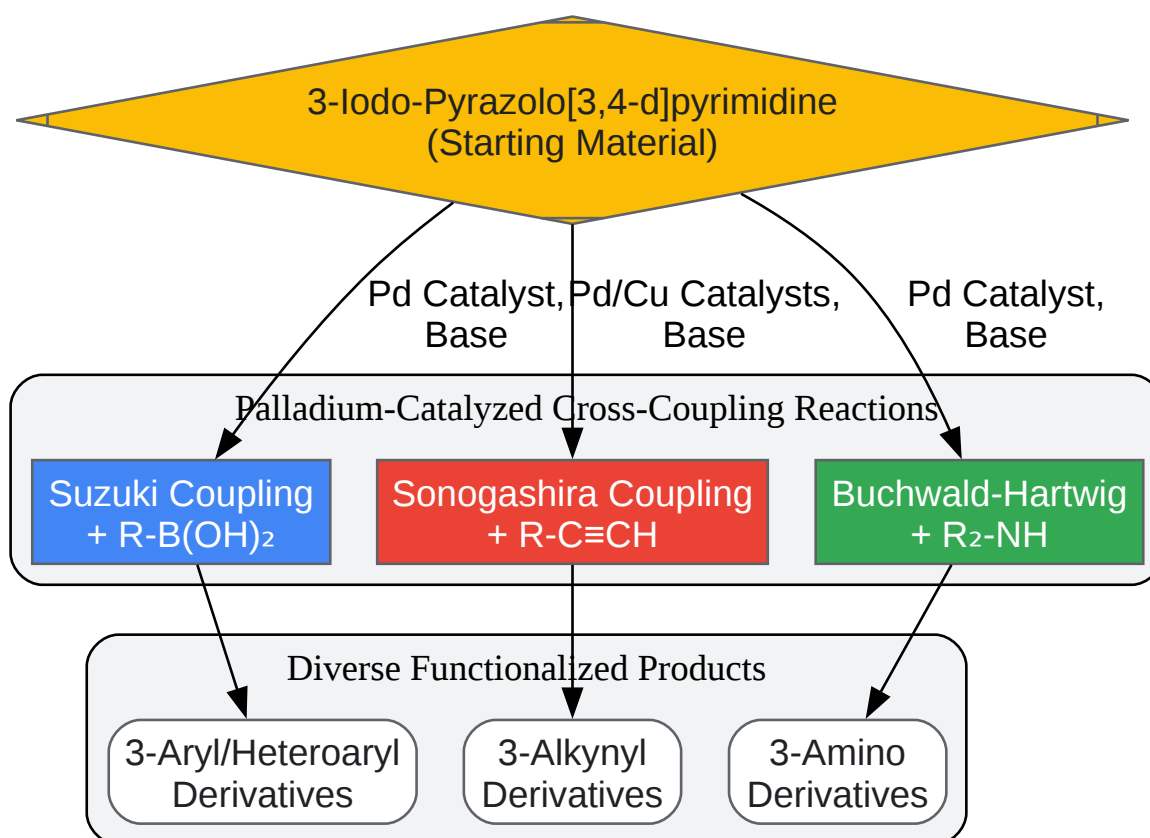
- **^1H NMR:** Will show characteristic peaks for the amine protons and the C6 proton on the pyrimidine ring.
- **^{13}C NMR:** Will confirm the number of unique carbon atoms and show a downfield shift for the carbon atom bonded to the iodine.
- **Mass Spectrometry (MS):** The molecular ion peak will correspond to the calculated molecular weight (261.02 g/mol), and the isotopic pattern will be characteristic of a mono-iodinated compound.

The Role in Medicinal Chemistry

The true value of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its application as a versatile building block for creating vast libraries of potential drug candidates.

The Iodine Atom: A Gateway to Molecular Diversity

The carbon-iodine bond is relatively weak and susceptible to oxidative addition, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds.



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Caption: Versatility of the iodo-substituent in cross-coupling reactions.

Case Study: A Key Intermediate in the Synthesis of Ibrutinib

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) used to treat B-cell malignancies. The synthesis of Ibrutinib crucially employs 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. In a key step, it undergoes a Mitsunobu reaction to attach the piperidine ring, followed by a Suzuki coupling at the C3-iodo position to introduce the phenoxy-phenyl moiety.^[7] This application highlights the compound's industrial and pharmaceutical relevance.^[8]

Biological Activity and Therapeutic Potential of Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design.^{[1][9]} By modifying the C3 position of the title compound, researchers have developed inhibitors against a wide range of kinases involved in cancer and other diseases.

Mechanism of Action: ATP-Competitive Kinase Inhibition

Derivatives synthesized from 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine function primarily as ATP-competitive inhibitors. The pyrazolo-pyrimidine core occupies the adenine-binding region of the ATP pocket, forming hydrogen bonds with the kinase "hinge region." The substituent installed at the C3 position extends into other regions of the active site, providing potency and selectivity for the target kinase over other kinases in the human kinome.^{[3][10]}

Profile of Targeted Kinases and Therapeutic Applications

The versatility of this scaffold has led to the development of inhibitors for numerous kinase families, demonstrating its broad therapeutic potential.

| Target Kinase Family | Example Kinase(s) | Therapeutic Area | Example Compound(s) / Derivatives | Reference(s) |
|--------------------------|-----------------------|----------------------|--------------------------------------|---------------------------|
| Tyrosine Kinases | BTK, Src, EGFR, VEGFR | Oncology, Immunology | Ibrutinib, SI388 | ^{[7][9][11][12]} |
| Serine/Threonine Kinases | CDK2, ATR, FLT3 | Oncology | Roscovitine derivatives, AZD6738 | ^{[1][3][8][10]} |
| Protozoan Kinases | PfCDPK4 | Infectious Disease | Malaria transmission-blocking agents | ^[8] |

Conclusion

3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine is far more than a simple chemical reagent; it is a foundational building block in the modern drug discovery landscape. Its structure, which masterfully mimics the endogenous ATP ligand adenine, provides a validated starting point for

kinase inhibitor design. The inclusion of an iodine atom bestows upon it a synthetic versatility that allows medicinal chemists to systematically explore chemical space, leading to the discovery of highly potent and selective drugs. From its fundamental chemical properties to its role in the synthesis of life-saving medicines like Ibrutinib, this compound represents a powerful convergence of heterocyclic chemistry and targeted therapeutic design, promising continued relevance in the development of next-generation kinase inhibitors.

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